
5-Bromo-2-chlorobenzaldehyde
Overview
Description
5-Bromo-2-chlorobenzaldehyde (CAS: 189628-37-3) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol. It is a pale yellow crystalline solid, sensitive to light and moisture, requiring storage in sealed, dry conditions . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.
Key synthetic routes include:
- Reduction with NaBH₄: High-yield (99%) reduction of the aldehyde group under large-scale conditions .
- Swern Oxidation: Conversion of (5-bromo-2-chlorophenyl)methanol to the aldehyde using oxalyl chloride/DMSO, yielding 54% .
- Grignard Reactions: Reaction with 4-ethoxyphenylmagnesium bromide to form aryl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-chlorobenzaldehyde typically involves a multi-step synthesis starting from 2-chlorobenzoic acid. The process can be summarized as follows :
Bromination: 2-chlorobenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to form 5-bromo-2-chlorobenzoic acid.
Reduction: The 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride (NaBH4) in the presence of sulfuric acid.
Oxidation: Finally, the 5-bromo-2-chlorobenzyl alcohol is oxidized to this compound using sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-bromo-2-chlorobenzoic acid.
Reduction: It can be reduced to 5-bromo-2-chlorobenzyl alcohol.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 5-bromo-2-chloroaniline, 5-bromo-2-chlorothiophenol, etc.
Scientific Research Applications
5-Bromo-2-chlorobenzaldehyde is widely used as an intermediate in organic synthesis. Its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it acts as a precursor to drugs that inhibit specific enzymes or receptors. For example, in the synthesis of antidiabetic drugs, it is involved in the formation of compounds that inhibit sodium-glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 2-Bromo-5-chlorobenzaldehyde
- CAS : 174265-12-4, Molecular Formula : C₇H₄BrClO (identical to 5-bromo-2-chloro isomer) .
- Key Differences: Substituent Positions: Bromine at position 2 and chlorine at position 5 vs. bromine at position 5 and chlorine at position 2. Reactivity: The meta-directing aldehyde group in 5-bromo-2-chlorobenzaldehyde influences electrophilic substitution differently compared to the para-directing aldehyde in 2-bromo-5-chlorobenzaldehyde.
Functional Group Variants
Data Tables
Table 1: Physical and Chemical Properties
Property | This compound | 2-Bromo-5-chlorobenzaldehyde |
---|---|---|
Molecular Weight | 219.46 g/mol | 219.46 g/mol |
Melting Point | Not reported | 64–68°C |
Storage Conditions | Sealed, dry, room temperature | Sealed, dry, room temperature |
Key Synthetic Method | Swern oxidation (54% yield) | Not reported |
Table 2: Commercial Availability (Selected Suppliers)
Compound | Supplier | Purity | Price (USD) | |
---|---|---|---|---|
This compound | TCI Chemicals | 97% | 2,900–11,000 | |
2-Bromo-5-chlorobenzaldehyde | Thermo Scientific | 97% | 52–559 |
Biological Activity
5-Bromo-2-chlorobenzaldehyde is an aromatic aldehyde with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its potential applications in the synthesis of various therapeutic agents, including sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are used for managing type 2 diabetes mellitus.
This compound can be synthesized through several methods, typically involving bromination and chlorination of benzaldehyde derivatives. Notably, one effective synthetic route involves the use of N-bromosuccinimide (NBS) for bromination in the presence of sulfuric acid, followed by oxidation to yield the desired aldehyde .
The following table summarizes key synthetic routes for producing this compound:
Method | Reagents | Yield | Notes |
---|---|---|---|
NBS/Sulfuric Acid | NBS, H₂SO₄ | Up to 95% | High efficiency, environmentally friendly |
NaClO/TEMPO | NaClO, TEMPO | >80% | Commonly used for oxidation |
Direct Bromination | Bromine, Chlorine | Variable | Less selective, may require purification |
Antidiabetic Properties
Research indicates that this compound serves as a key intermediate in the synthesis of SGLT2 inhibitors such as ertugliflozin. These inhibitors function by blocking glucose reabsorption in the kidneys, thus lowering blood glucose levels in diabetic patients. The compound's structure allows it to interact effectively with the SGLT2 transporter, demonstrating low nanomolar potency against this target .
Antimicrobial Activity
In addition to its antidiabetic applications, this compound exhibits antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- SGLT2 Inhibitors Development : A study focused on synthesizing ertugliflozin highlighted this compound as a crucial building block. The research showcased a streamlined synthesis pathway that improved yield and reduced costs for large-scale production .
- Antimicrobial Testing : In a comparative study of various substituted benzaldehydes, this compound was tested against common pathogens. Results indicated significant inhibition zones, suggesting its efficacy as a potential antimicrobial agent .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of SGLT2 inhibitors derived from this compound revealed favorable absorption and metabolism profiles, supporting its viability for therapeutic use in diabetes management .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 5-bromo-2-chlorobenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Large-scale synthesis (108 kg) using sodium borohydride in ethanol at 20°C for 4 hours achieves 99% yield, followed by recrystallization with petroleum ether:ethyl acetate (1:1) . Alternative methods include oxidation with oxalyl chloride/DMSO in dichloromethane at −78°C, yielding 94%, but requiring strict temperature control . Lower yields (54%) occur in multi-step protocols involving pyrrolidine and sodium bis(2-methoxyethoxy)aluminum hydride, highlighting the sensitivity to reagent compatibility . For reproducibility, prioritize inert atmospheres (e.g., N₂) and monitor pH during workup (e.g., dilute HCl quenching at pH 4–5) .
Q. How can researchers mitigate hazards during handling of this compound?
- Methodological Answer : Use PPE (nitrile gloves, chemical goggles) and ensure access to emergency showers/eye wash stations . Avoid inhalation by working in fume hoods, as recommended for structurally similar aldehydes (e.g., 4-chlorobenzaldehyde) . Storage at 0–6°C is advised for analogs like 2-bromo-6-chlorophenylboronic acid, suggesting similar thermal sensitivity for this compound .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer : Mass spectrometry (ESI+) confirms molecular ion peaks at m/z = 218/220/222 (Br/Cl isotopes) . IR spectroscopy (C=O stretch ~1700 cm⁻¹) and HPLC (≥97% purity) are standard for functional group verification and purity assessment, as applied to related chlorobenzaldehydes .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions for drug discovery?
- Methodological Answer : In organolithium reactions, it reacts with benzo[b]thiophene at −78°C in THF under N₂, forming intermediates for anti-heart failure agents (e.g., empagliflozin analogs) . Optimize stoichiometry (e.g., 1.6 M n-BuLi) and reaction time (5 minutes post-addition) to avoid side reactions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 54% vs. 99%)?
- Methodological Answer : Contradictions arise from scale-dependent efficiency (e.g., large-scale borohydride reduction vs. small-scale multi-step sequences) . Use Design of Experiments (DoE) to test variables like solvent polarity (ethanol vs. THF) and temperature gradients. For low-yield reactions (54%), replace hygroscopic reagents (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) with stable alternatives .
Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The electron-withdrawing Cl and Br groups activate the aldehyde toward nucleophiles but introduce steric hindrance. Computational modeling (e.g., DFT) paired with kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) can quantify these effects. For example, compare reaction rates with unsubstituted benzaldehyde under identical conditions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Analogous compounds like 2-bromo-6-chlorophenylboronic acid degrade at >6°C, suggesting refrigeration (2–8°C) for long-term storage . Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products (e.g., oxidation to carboxylic acid) .
Properties
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-37-3 | |
Record name | 5-Bromo-2-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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